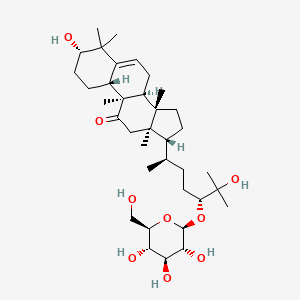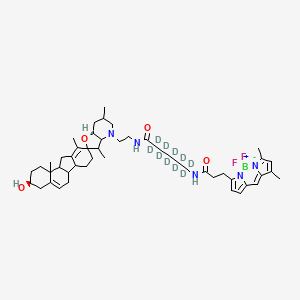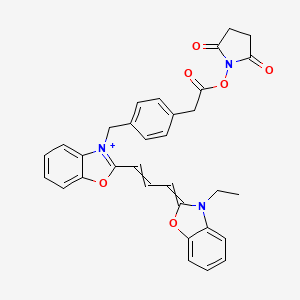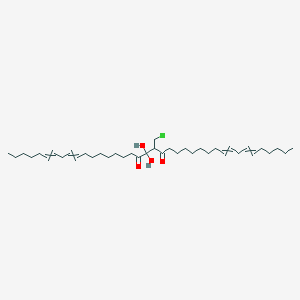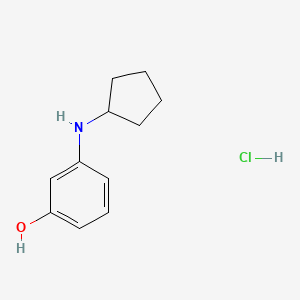
3-(Cyclopentylamino)phenol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylamino)phenol Hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol . It is often used as an active ingredient in oxidative hair dye formulations. This compound is primarily utilized for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)phenol Hydrochloride typically involves the reaction of cyclopentylamine with phenol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylamino)phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
3-(Cyclopentylamino)phenol Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a reference standard in pharmaceutical testing.
Industry: Utilized in the formulation of oxidative hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylamino)phenol Hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)phenol Hydrochloride
- 3-(Cyclopropylamino)phenol Hydrochloride
- 3-(Cyclobutylamino)phenol Hydrochloride
Uniqueness
3-(Cyclopentylamino)phenol Hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain applications, such as its use in oxidative hair dye formulations, where it provides specific color properties and stability.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(cyclopentylamino)phenol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H |
InChI Key |
VDZOVOQAHXHXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

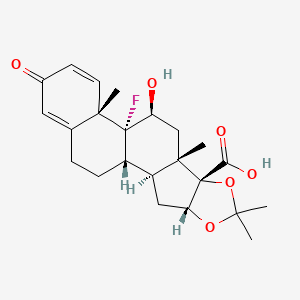
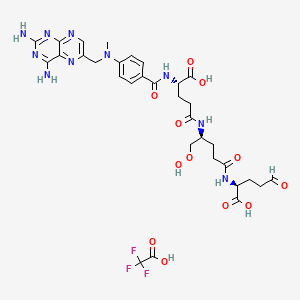
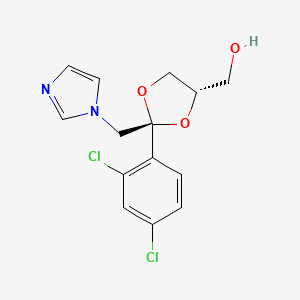

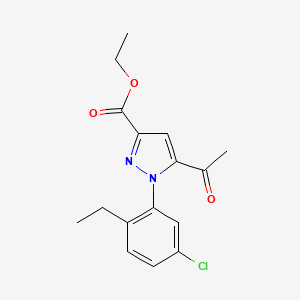
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
